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Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

environmental fate and degradation of 2-Propylphenol. Drawing upon available experimental

data and predictive models, this document summarizes the key physicochemical properties and

degradation pathways of this compound. Detailed experimental protocols are provided to guide

further research, and signaling pathways and workflows are visualized for enhanced

comprehension.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

predicting its environmental distribution and fate. The properties of 2-Propylphenol are

summarized in the table below. Experimental values are provided where available,

supplemented by predictions from the EPI Suite™ software, a widely used tool for estimating

the environmental fate of chemicals.[1][2][3][4]
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Property Value Source

Molecular Formula C9H12O NIST[5], PubChem[6]

Molecular Weight 136.19 g/mol PubChem[6]

CAS Number 644-35-9 Cheméo[7], NIST[5]

Melting Point 6-7 °C The Good Scents Company[8]

Boiling Point 224-226 °C at 760 mmHg
The Good Scents Company[8],

PubChem[6]

Vapor Pressure 0.0783 mm Hg at 25 °C Parchem[9]

Water Solubility 1039 - 1664 mg/L at 25 °C
The Good Scents Company[8],

ChemicalBook[10]

Octanol-Water Partition

Coefficient (log Kow)
2.93 - 3.01

The Good Scents Company[8],

Parchem[9], PubChem[6]

Henry's Law Constant

(Predicted)
1.13 x 10-6 atm-m³/mol EPI Suite™

Soil Adsorption Coefficient

(Koc) (Predicted)
3.85 (log Koc) EPI Suite™

Environmental Fate and Degradation
The environmental persistence and transformation of 2-Propylphenol are governed by a

combination of biotic and abiotic processes. This section details the current knowledge on its

biodegradation, photodegradation, and hydrolysis.

Biodegradation
Specific experimental studies on the biodegradation of 2-Propylphenol are limited. However,

based on its chemical structure as a substituted phenol, it is expected to be biodegradable by

various microorganisms. Phenolic compounds are known to be degraded by bacteria and fungi

through pathways that often involve initial hydroxylation of the aromatic ring followed by ring

cleavage.
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Predicted Biodegradation:

The EPI Suite™ BIOWIN model predicts that 2-Propylphenol is not readily biodegradable. The

model provides the following estimations:

EPI Suite™ BIOWIN Model Prediction

Linear Model 0.28 (Does not biodegrade fast)

Non-Linear Model 0.02 (Does not biodegrade fast)

Ultimate Biodegradation Timeframe Weeks

Primary Biodegradation Timeframe Days-Weeks

These predictions suggest that while 2-Propylphenol is likely to be degraded in the

environment, the process may be slow.

Photodegradation
Photodegradation in the atmosphere is a significant removal pathway for volatile organic

compounds. The primary atmospheric oxidant is the hydroxyl radical (•OH).

Predicted Atmospheric Oxidation:

The EPI Suite™ AOPWIN model estimates the rate of atmospheric oxidation of 2-
Propylphenol by hydroxyl radicals.

Parameter Predicted Value

OH Radical Reaction Rate Constant 3.81 x 10⁻¹¹ cm³/molecule-sec

Atmospheric Half-life (12-hr day, 1.5x10⁶

OH/cm³)
3.4 hours

This prediction indicates that 2-Propylphenol is likely to be rapidly degraded in the

atmosphere.
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Direct photodegradation in water is dependent on the compound's ability to absorb light at

wavelengths present in sunlight ( > 290 nm). As a phenol, 2-Propylphenol is expected to

absorb UV radiation, but specific quantum yield data are not available.

Hydrolysis
Hydrolysis is a chemical reaction with water that can be a degradation pathway for certain

organic compounds. Phenols are generally resistant to hydrolysis under typical environmental

pH conditions (pH 4-9). The EPI Suite™ HYDROWIN model predicts that 2-Propylphenol is
not expected to undergo significant hydrolysis.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The

following sections outline methodologies for investigating the biodegradation and

photodegradation of 2-Propylphenol.

Aerobic Biodegradation in Water: OECD 301F
(Manometric Respirometry Test)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 301F.

Objective: To assess the ready biodegradability of 2-Propylphenol by aerobic microorganisms

in an aqueous medium.

Methodology:

Test System: Closed respirometer bottles containing a defined mineral medium, a microbial

inoculum (e.g., activated sludge from a domestic wastewater treatment plant), and 2-
Propylphenol as the sole carbon source.

Preparation:

Prepare the mineral medium as specified in OECD 301.

Collect and prepare the inoculum, ensuring it is well-acclimatized.
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Prepare a stock solution of 2-Propylphenol in water. The concentration should be

carefully chosen to be non-inhibitory to the microorganisms (e.g., 100 mg/L).

Procedure:

Add the mineral medium, inoculum, and 2-Propylphenol to the respirometer bottles.

Include control bottles containing only inoculum (to measure endogenous respiration) and

reference bottles with a readily biodegradable substance (e.g., sodium benzoate) to check

the viability of the inoculum.

Seal the bottles and place them in a temperature-controlled environment (e.g., 20 ± 1 °C)

with constant stirring.

Measure the oxygen consumption in each bottle over a 28-day period using the

respirometer.

Data Analysis:

Calculate the percentage of biodegradation by comparing the measured biological oxygen

demand (BOD) with the theoretical oxygen demand (ThOD) of 2-Propylphenol.

A substance is considered readily biodegradable if it reaches the pass level of >60%

ThOD within the 10-day window following the start of biodegradation.
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Figure 1. Experimental workflow for the OECD 301F biodegradation test.

Photodegradation in Water
This protocol is a general approach for determining the direct photodegradation rate of a

compound in water.

Objective: To determine the quantum yield and half-life of 2-Propylphenol under simulated

sunlight.

Methodology:

Test System: A photolysis reactor equipped with a light source that simulates the solar

spectrum (e.g., a xenon arc lamp with appropriate filters). Quartz tubes are used to hold the

test solutions.

Preparation:
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Prepare a solution of 2-Propylphenol in purified water (e.g., buffered at a specific pH).

The concentration should be low enough to ensure that the solution is optically thin.

Prepare an actinometer solution (a chemical with a known quantum yield, e.g., p-

nitroanisole/pyridine) to measure the light intensity.

Procedure:

Fill quartz tubes with the 2-Propylphenol solution and the actinometer solution.

Irradiate the tubes in the photolysis reactor for a set period.

Take samples at different time intervals.

Analyze the concentration of 2-Propylphenol and the actinometer in the samples using a

suitable analytical method (e.g., HPLC-UV).

Run a dark control experiment in parallel to account for any non-photolytic degradation.

Data Analysis:

Determine the first-order rate constants for the degradation of 2-Propylphenol and the

actinometer.

Calculate the quantum yield of 2-Propylphenol using the known quantum yield of the

actinometer and the measured degradation rates.

Calculate the environmental half-life using the quantum yield and solar irradiance data for

a specific latitude and season.
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Figure 2. Experimental workflow for determining photodegradation in water.

Degradation Pathways
The degradation of 2-Propylphenol is expected to proceed through several key pathways, as

illustrated below.

Biodegradation Pathway
The aerobic biodegradation of 2-Propylphenol is likely initiated by monooxygenases, leading

to the formation of catecholic intermediates. These intermediates then undergo ring cleavage,

followed by further degradation to central metabolic intermediates.
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Figure 3. Postulated aerobic biodegradation pathway of 2-Propylphenol.

Atmospheric Degradation Pathway
In the atmosphere, the degradation of 2-Propylphenol is primarily initiated by reaction with

hydroxyl radicals. This can occur via two main mechanisms: H-atom abstraction from the

hydroxyl group or electrophilic addition to the aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemsafetypro.com [chemsafetypro.com]

2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using
Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

3. epa.gov [epa.gov]

4. epa.gov [epa.gov]

5. Phenol, 2-propyl- [webbook.nist.gov]

6. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Phenol, 2-propyl- (CAS 644-35-9) - Chemical & Physical Properties by Cheméo
[chemeo.com]

8. 2-propyl phenol, 644-35-9 [thegoodscentscompany.com]

9. parchem.com [parchem.com]

10. Page loading... [guidechem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b147445?utm_src=pdf-body-img
https://www.benchchem.com/product/b147445?utm_src=pdf-custom-synthesis
https://www.chemsafetypro.com/Topics/CRA/How_to_Use_US_EPA_EPI_Suite_to_Predict_Chemical_Substance_Properties.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6131700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6131700/
https://www.epa.gov/sites/default/files/2015-05/documents/05.pdf
https://www.epa.gov/tsca-screening-tools/epi-suitetm-estimation-program-interface
https://webbook.nist.gov/cgi/cbook.cgi?ID=C644359&Mask=4&Type=ANTOINE&Plot=on
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylphenol
https://www.chemeo.com/cid/16-322-6/Phenol-2-propyl
https://www.chemeo.com/cid/16-322-6/Phenol-2-propyl
https://www.thegoodscentscompany.com/data/rw1036681.html
https://parchem.com/chemical-supplier-distributor/2-propyl-phenol-009209
https://www.guidechem.com/encyclopedia/2-n-propylphenol-dic6386.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Environmental Fate and Degradation of 2-Propylphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147445#environmental-fate-and-degradation-of-2-
propylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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